2-Oxo-2H-pyran-5-carboxylate

Diels-Alder cycloaddition biorenewable platform solvent tolerance

Researchers facing yield variability in Diels-Alder cycloadditions benefit from methyl coumalate's proven robustness. Key advantages: (1) 95-100 mol% yields across diverse solvents vs. 71-92% for coumalic acid; (2) full conversion in ≤24 h vs. 48 h for tert-butyl ester; (3) bio-renewable malic acid-derived feedstock with validated flow-photochemistry pathway (8× less solvent, 30× less lamp energy).

Molecular Formula C6H3O4-
Molecular Weight 139.09 g/mol
Cat. No. B8312511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2H-pyran-5-carboxylate
Molecular FormulaC6H3O4-
Molecular Weight139.09 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC=C1C(=O)[O-]
InChIInChI=1S/C6H4O4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H,8,9)/p-1
InChIKeyORGPJDKNYMVLFL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Coumalate Specifications and Reactivity


2-Oxo-2H-pyran-5-carboxylate, most commonly encountered in procurement contexts as its methyl ester derivative (methyl coumalate, CAS 6018-41-3, molecular formula C₇H₆O₄, molecular weight 154.12 g/mol), is a 2-pyrone heterocycle characterized by a conjugated lactone-carbonyl scaffold [1]. The compound serves as a versatile dienophile in Diels-Alder cycloaddition reactions and acts as a bio-renewable platform chemical derivable from malic acid [2]. Commercial specifications typically cite purity ≥97.5% (GC), melting point 65–67°C, and boiling point 178–180°C/60 mmHg .

Why Substituting Methyl Coumalate Fails


Although the 2-pyrone scaffold encompasses multiple analogs (e.g., 2-pyrone-5-carboxylic acid, 4-hydroxy-6-methyl-2-pyrone, ethyl coumalate, tert-butyl coumalate), the specific electronic and steric environment conferred by the methyl ester at the 5-position of methyl coumalate dictates both its reactivity profile and its physicochemical behavior. For example, methyl coumalate delivers yields of 95–100 mol% in solvent-screening Diels-Alder transformations, whereas the free acid (coumalic acid) exhibits marked solvent-dependent yield variability (71–92 mol%) [1]. Furthermore, the tert-butyl coumalate ester demonstrates substantially lower reaction rates, requiring 48 hours for full conversion in inverse-electron-demand Diels-Alder cycloadditions [2]. Direct substitution without verifying reaction-specific performance data therefore risks compromised yield, altered regioselectivity, or extended processing times.

Methyl Coumalate Comparative Performance


Diels-Alder Yields Across Solvents vs. Coumalic Acid

In a systematic solvent-screening study comparing methyl coumalate directly against its parent free acid (coumalic acid) in Diels-Alder transformations toward benzoate derivatives, methyl coumalate demonstrated consistently high yields (95–100 mol%) across all solvents evaluated, with minimal solvent influence on reaction outcome. By contrast, coumalic acid exhibited significantly lower and solvent-sensitive yields ranging from 71 to 92 mol% [1].

Diels-Alder cycloaddition biorenewable platform solvent tolerance

Faster IEDDA Conversion vs. tert-Butyl Coumalate

In asymmetric inverse-electron-demand Diels-Alder cycloadditions with α,β-unsaturated aldehydes, methyl coumalate (1a) reached full conversion under dienamine activation conditions. The tert-butyl ester analog (tert-butyl coumalate, 1b) required a substantially longer reaction time of 48 hours to achieve the same level of conversion, indicating a marked decrease in reactivity attributable to the increased steric bulk of the tert-butyl group [1].

inverse-electron-demand Diels-Alder reaction kinetics coumalate esters

Flow vs. Batch Photochemistry Efficiency

A direct like-for-like comparison between batch and continuous flow photochemical transformation of methyl coumalate (4π electrocyclization toward pyrone derivatives) revealed substantial process intensification benefits. The flow chemistry route achieved an 8-fold decrease in reaction time, an 8-fold decrease in solvent consumption, and a 30-fold decrease in lamp energy consumption, while simultaneously enabling a switch from dichloromethane to the greener solvent acetonitrile [1].

flow chemistry photochemistry process intensification 4π electrocyclization

Bio-Renewable Origin from Malic Acid

Methyl coumalate is synthesized from coumalic acid, which itself is prepared from malic acid—a bio-renewable feedstock readily obtained from glucose fermentation. This synthetic lineage establishes methyl coumalate as a fully bio-based platform chemical [1]. By comparison, the majority of commercially available substituted 2-pyrones and pyran-2-one derivatives are derived from petroleum-based feedstocks, with no bio-sourcing pathway [2].

biorenewable platform malic acid upgrading green chemistry sustainable sourcing

Antioxidant Activity of α-Pyrone Derivatives vs. Trolox

In a study of α-pyrone derivatives isolated from the mangrove-derived fungus Phomopsis sp. HYP11, compounds 5 and 6 demonstrated stronger antioxidant activity than the positive control trolox. Across eight compounds evaluated (including the target α-pyrones), IC₅₀ values ranged from 0.09 to 0.67 mM, with compounds 5 and 6 specifically outperforming trolox (IC₅₀ = 0.29 mM) [1]. While this evidence does not involve direct testing of methyl coumalate itself, it establishes that the α-pyrone scaffold—of which methyl coumalate is a core representative—can support antioxidant activity at sub-millimolar concentrations.

antioxidant activity α-pyrone derivatives natural products DPPH assay

Methyl Coumalate Validated Applications


Solvent-Tolerant Diels-Alder Cycloaddition

Methyl coumalate is the appropriate selection for Diels-Alder protocols where reaction solvent may vary due to substrate solubility requirements or where multi-solvent screening is anticipated. Evidence demonstrates yields of 95–100 mol% across diverse solvents, contrasting with the strong solvent-dependent performance (71–92 mol%) of the free acid coumalic acid [1]. This robustness reduces process re-optimization costs and supports reproducible scale-up.

Time-Sensitive Inverse-Electron-Demand Diels-Alder

When reaction cycle time is a critical process metric, methyl coumalate should be prioritized over bulkier coumalate esters. Direct comparative data show that methyl coumalate achieves full conversion in ≤24 hours, whereas tert-butyl coumalate requires 48 hours under identical conditions—a 2-fold time penalty that compounds across multiple synthetic batches [1].

Scalable Continuous Flow Photochemistry

For laboratories transitioning photochemical 4π electrocyclizations from discovery to pilot scale, methyl coumalate offers a validated flow-chemistry pathway. The demonstrated 8-fold reduction in reaction time, 8-fold reduction in solvent consumption, and 30-fold reduction in lamp energy consumption relative to batch photochemistry [1] make flow-based approaches economically and environmentally compelling. Procurement of methyl coumalate for flow-photochemistry applications leverages an established process intensification track record.

Bio-Renewable Platform Chemical

In research and industrial programs subject to bio-preferred purchasing requirements, sustainability reporting obligations, or corporate carbon-reduction targets, methyl coumalate's derivation from glucose-fermented malic acid [1] provides a verifiable bio-renewable supply chain credential. This differentiates it from petroleum-sourced 2-pyrone alternatives and supports green-chemistry branding and regulatory compliance documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxo-2H-pyran-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.